molecular formula C24H21F2N3O2 B2849992 N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide CAS No. 1251708-42-5

N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide

カタログ番号 B2849992
CAS番号: 1251708-42-5
分子量: 421.448
InChIキー: WMUBUOJEJOONOB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide, also known as DBAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. DBAA belongs to the class of benzhydryl-imidazolidinones and has been found to exhibit promising pharmacological properties.

作用機序

The exact mechanism of action of N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide is not fully understood. However, it is believed to act as a positive allosteric modulator of GABA-A receptors, which are involved in the regulation of neuronal excitability. N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide has also been shown to enhance the activity of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and plasticity.
Biochemical and Physiological Effects:
N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide has been found to modulate the activity of various neurotransmitter systems, including GABA, glutamate, and serotonin. It has also been shown to increase the levels of BDNF in the brain, which may contribute to its neuroprotective effects. N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide has been found to improve cognitive function and reduce anxiety and depression-like behaviors in animal models.

実験室実験の利点と制限

N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide has several advantages for use in laboratory experiments. It exhibits high potency and selectivity for GABA-A receptors, making it a useful tool for investigating the role of these receptors in various physiological and pathological conditions. However, N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide has limited solubility in water, which may pose challenges for its use in certain experimental settings.

将来の方向性

Several areas of research hold promise for the future development of N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide as a therapeutic agent. These include investigating its potential as a treatment for epilepsy, anxiety disorders, and depression. Additionally, further studies are needed to elucidate the exact mechanism of action of N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide and to identify potential side effects and drug interactions. Finally, the development of more soluble analogs of N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide may improve its pharmacokinetic properties and increase its potential for clinical use.

合成法

The synthesis of N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide involves the reaction of 3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetic acid with benzhydrylamine in the presence of a coupling reagent. The reaction yields N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide as a white solid, which can be purified using column chromatography.

科学的研究の応用

N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities in animal models. N-benzhydryl-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide has also been investigated for its potential as a treatment for neuropathic pain and cognitive disorders.

特性

IUPAC Name

N-benzhydryl-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2N3O2/c25-20-12-11-19(15-21(20)26)29-14-13-28(24(29)31)16-22(30)27-23(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15,23H,13-14,16H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUBUOJEJOONOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。